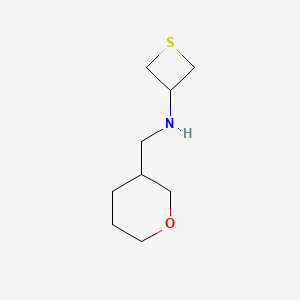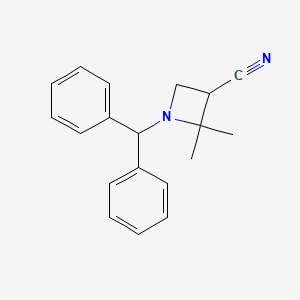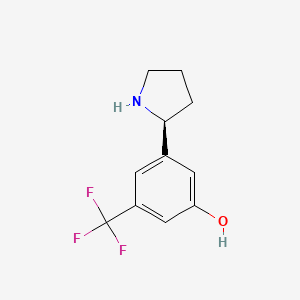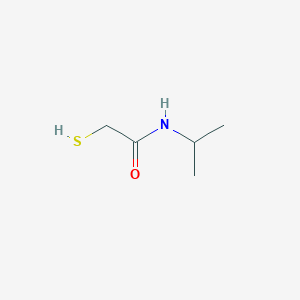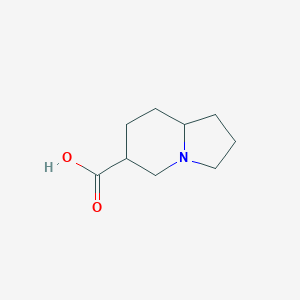
Octahydroindolizine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydroindolizine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H15NO2. It features a carboxylic acid functional group attached to an octahydroindolizine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Octahydroindolizine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by nucleophilic substitution
Major Products: The major products formed from these reactions include esters, amides, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Octahydroindolizine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers for nanoparticles.
Mecanismo De Acción
The mechanism of action of octahydroindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic group can coordinate with metal ions or enzymes, influencing their activity. Additionally, the indolizine ring system can interact with biological macromolecules, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Indolizine: Shares the indolizine ring system but lacks the carboxylic acid group.
Pyrrolizidine: Similar structure but with different ring fusion and functional groups.
Quinolizidine: Another related compound with a different nitrogen-containing ring system.
Uniqueness: Octahydroindolizine-6-carboxylic acid is unique due to its combination of the indolizine ring system and the carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6H2,(H,11,12) |
Clave InChI |
NIMBJLXLLUEFCX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(CN2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





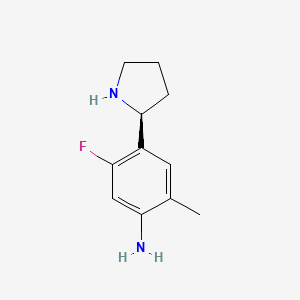
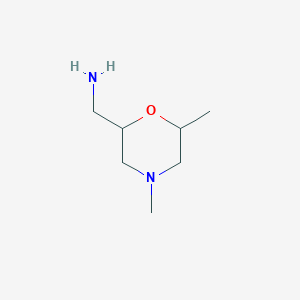
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
![4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12935320.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)
![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
